2-(2-Hydroxy-3,5-dimethylbenzoyl)benzoic acid
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Overview
Description
2-(2-Hydroxy-3,5-dimethylbenzoyl)benzoic acid is an organic compound belonging to the class of benzoic acids It is characterized by the presence of a hydroxy group and two methyl groups on the benzoyl moiety, which is attached to a benzoic acid structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Hydroxy-3,5-dimethylbenzoyl)benzoic acid typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride or anhydride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often require an inert atmosphere and a controlled temperature to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and environmental considerations. This includes the use of continuous flow reactors, advanced purification techniques, and waste management systems to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(2-Hydroxy-3,5-dimethylbenzoyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
2-(2-Hydroxy-3,5-dimethylbenzoyl)benzoic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-Hydroxy-3,5-dimethylbenzoyl)benzoic acid involves its interaction with specific molecular targets and pathways. The hydroxy and carbonyl groups play a crucial role in its reactivity and binding to biological molecules. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-3,5-diiodobenzoic acid: Similar structure but with iodine atoms instead of methyl groups.
2-Hydroxy-3,5-dimethylbenzoic acid: Lacks the benzoyl group.
3,5-Dimethylsalicylic acid: Similar structure but with a different substitution pattern.
Uniqueness
2-(2-Hydroxy-3,5-dimethylbenzoyl)benzoic acid is unique due to the presence of both hydroxy and dimethyl groups on the benzoyl moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
114192-17-5 |
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Molecular Formula |
C16H14O4 |
Molecular Weight |
270.28 g/mol |
IUPAC Name |
2-(2-hydroxy-3,5-dimethylbenzoyl)benzoic acid |
InChI |
InChI=1S/C16H14O4/c1-9-7-10(2)14(17)13(8-9)15(18)11-5-3-4-6-12(11)16(19)20/h3-8,17H,1-2H3,(H,19,20) |
InChI Key |
KPYXBLFWIHGRMX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C(=O)C2=CC=CC=C2C(=O)O)O)C |
Origin of Product |
United States |
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